molecular formula C20H22N2O6S B12062618 Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Cat. No.: B12062618
M. Wt: 418.5 g/mol
InChI Key: GXSLYXZXBAHIJL-UHFFFAOYSA-N
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Description

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxycarbonyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, introduction of the ethoxycarbonyl group, and the attachment of the propionamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and carbamoyl-substituted molecules. Examples include:

  • Thiophene-2-carboxylate derivatives
  • Ethoxycarbonyl-substituted phenyl compounds

Uniqueness

Methyl 5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H22N2O6S/c1-5-14(23)22-18-15(20(26)27-4)11(3)16(29-18)17(24)21-13-9-7-12(8-10-13)19(25)28-6-2/h7-10H,5-6H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

GXSLYXZXBAHIJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)C)C(=O)OC

Origin of Product

United States

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